N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring fused with a carboxamide group, and it is characterized by the presence of a benzyl(methyl)amino group attached to a but-2-yn-1-yl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Alkyne Formation: The benzyl(methyl)amine is then reacted with propargyl bromide to introduce the but-2-yn-1-yl group.
Pyridine Ring Construction: The intermediate is then subjected to cyclization reactions to form the pyridine ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxylate
- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the benzyl(methyl)amino group with the but-2-yn-1-yl chain and the pyridine ring. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(14-15-8-3-2-4-9-15)13-6-5-11-19-17(22)16-10-7-12-20-18(16)23/h2-4,7-10,12H,11,13-14H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLUQDIBCXUGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=CNC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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